(6-Fluoro-4-((4-methylbenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(6-Fluoro-4-((4-methylbenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has been studied for its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-4-((4-methylbenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroquinoline and 4-methylbenzylamine.
Formation of Intermediate: The first step involves the nucleophilic substitution of 6-fluoroquinoline with 4-methylbenzylamine to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the quinoline core structure.
Introduction of Pyrrolidinyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of high-throughput screening for catalysts, optimization of reaction conditions such as temperature and pressure, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (6-Fluoro-4-((4-methylbenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Studies have shown that it may have activity against certain types of cancer cells and bacterial strains, making it a promising candidate for further drug development.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require a quinoline core structure. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (6-Fluoro-4-((4-methylbenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in cancer cells, it may inhibit the activity of enzymes involved in cell proliferation, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative used as an antimalarial drug.
Quinidine: A quinoline compound used as an antiarrhythmic agent.
Cinchonine: A natural quinoline alkaloid with medicinal properties.
Uniqueness
(6-Fluoro-4-((4-methylbenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom, a methylbenzyl group, and a pyrrolidinyl group makes it different from other quinoline derivatives, potentially offering unique therapeutic benefits.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[6-fluoro-4-[(4-methylphenyl)methylamino]quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O/c1-15-4-6-16(7-5-15)13-25-21-18-12-17(23)8-9-20(18)24-14-19(21)22(27)26-10-2-3-11-26/h4-9,12,14H,2-3,10-11,13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDGYERKUHMUPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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